1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane

Description

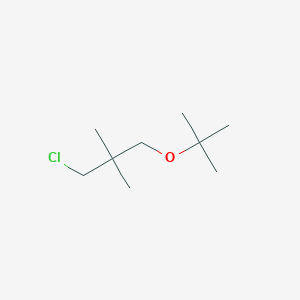

Its structure features a tert-butoxy group (–O–C(CH₃)₃) at position 1, a chlorine atom at position 3, and two methyl groups at position 2. This combination of bulky substituents and a halogen likely influences its reactivity, stability, and applications in organic synthesis.

Properties

IUPAC Name |

1-chloro-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO/c1-8(2,3)11-7-9(4,5)6-10/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCYKPPUAUXFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C)(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane typically involves the reaction of 3-chloro-2,2-dimethylpropane with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate temperatures (around 40-60°C) are usually sufficient.

Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.

Solvents: Solvents like dichloromethane or tetrahydrofuran (THF) can be employed to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain optimal reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, ammonia, or thiourea can be used under mild to moderate temperatures.

Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are typically employed.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.

Elimination: Alkenes are the primary products.

Oxidation: Tert-butyl hydroperoxide is a common product.

Scientific Research Applications

1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane involves its reactivity with various nucleophiles and electrophiles. The tert-butoxy group can stabilize carbocations, making the compound a useful intermediate in reactions that proceed through carbocation intermediates. The chlorine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Properties/Reactivity |

|---|---|---|---|---|

| 1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane | C₉H₁₇ClO | Not Provided | ~178.7 (calculated) | Steric hindrance, ether-chloride |

| 1-Chloro-3-iodo-2,2-dimethylpropane | C₅H₉ClI | Not Provided | ~216.5 | High iodide leaving group ability |

| 1-Chloro-2,2-dimethylpropane | C₅H₁₁Cl | 753-89-9 | 106.59 | BP = 84°C, density = 0.866 g/cm³ |

| 1-Bromo-3-(tert-butoxy)propane | C₇H₁₅BrO | 411217-72-6 | 195.10 | Bromine as leaving group |

| tert-Butyl chloride | C₄H₉Cl | 507-20-0 | 92.57 | Volatile, SN1 reactivity |

Biological Activity

1-(Tert-butoxy)-3-chloro-2,2-dimethylpropane is an organic compound that has garnered attention in various fields of research due to its potential biological activity. This article explores the compound's properties, mechanisms of action, and relevant case studies that illustrate its biological effects.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound features a tert-butoxy group and a chloro substituent, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Signal Transduction Modulation : It may modulate signaling pathways critical for cell growth and differentiation.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on protein tyrosine phosphatases (PTPs), which play a vital role in regulating cellular signaling. The results indicated that the compound exhibited moderate inhibitory activity against certain PTPs, suggesting its potential as a therapeutic agent in conditions where PTP activity is dysregulated.

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were performed using various cancer cell lines. The compound demonstrated selective cytotoxicity towards specific cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Biological Activity Data Table

| Study | Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Enzyme Inhibition Study | Protein Tyrosine Phosphatase | 25 | Moderate inhibition |

| Cytotoxicity Assay | Cancer Cell Lines | 15 | Selective cytotoxicity |

Discussion

The findings suggest that this compound has significant biological activity through its interaction with key cellular components. Its potential as an inhibitor of PTPs may open avenues for therapeutic applications, particularly in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.